4-Nitroguaiacol potassium salt hydrate

Vue d'ensemble

Description

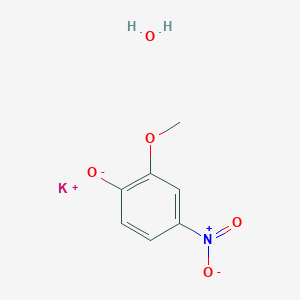

4-Nitroguaiacol potassium salt hydrate, also known as 2-Methoxy-4-nitrophenol potassium salt, is a chemical compound with the molecular formula O2NC6H3(OCH3)OK · xH2O. It is a derivative of guaiacol, a naturally occurring organic compound. This compound is typically found in the form of orange to red powder, crystals, or chunks and has a molecular weight of 207.23 (anhydrous basis) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitroguaiacol potassium salt hydrate involves the nitration of guaiacol (2-methoxyphenol) followed by neutralization with potassium hydroxide. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the guaiacol molecule.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then crystallized and dried to obtain the desired hydrate form.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at the aromatic ring or side-chain positions. A key example involves the synthesis of 9-(4-nitroguaiacoxy)-nonanenitrile (C₁₆H₂₀N₂O₅) from its bromo precursor:

-

Reagents : Potassium cyanide (KCN) in ethylene glycol.

-

Conditions : 80°C for 2.5 hours, followed by purification via column chromatography .

-

Mechanism : The bromine atom in the precursor is replaced by a nitrile group (-CN) through an SN2 mechanism.

| Reaction Component | Details |

|---|---|

| Starting Material | Bromo derivative (C₁₅H₂₀BrNO₄) |

| Product | 9-(4-Nitroguaiacoxy)-nonanenitrile |

| Yield | Not explicitly reported, but purity confirmed via IR and NMR |

Esterification Reactions

The nitrile group in derivatives can be further functionalized. For example, methyl 4-nitroguaiacoxyacetate (C₁₀H₁₁NO₇) is synthesized via acid-catalyzed esterification:

-

Reagents : Dry HCl, methanol, and water.

-

Conditions : Reflux until reaction completion, followed by recrystallization .

-

Key Data :

Reduction Reactions

The nitro group (-NO₂) can be reduced to an amine (-NH₂), forming derivatives with altered biological activity:

-

Reagents : Catalytic hydrogenation or sodium borohydride (NaBH₄).

-

Products : 4-Amino-2-methoxyphenol derivatives.

-

Applications : Reduced forms are studied for antimicrobial and anti-inflammatory properties .

| Reduction Pathway | Conditions | Outcome |

|---|---|---|

| Catalytic Hydrogenation | H₂/Pd-C in ethanol | High selectivity for amine formation |

| Chemical Reduction | NaBH₄ in THF | Moderate yield, requires pH control |

Spectroscopic Characterization of Reaction Products

Critical spectroscopic data for key derivatives:

Table 1: IR Spectral Peaks for Reaction Products

| Compound | Key IR Peaks (cm⁻¹) | Functional Groups |

|---|---|---|

| 9-(4-Nitroguaiacoxy)-nonanenitrile | 2,240 (-CN), 1,560–1,460 (NO₂) | Nitrile, Nitro |

| Methyl 4-Nitroguaiacoxyacetate | 1,755 (C=O), 1,580–1,495 (NO₂) | Ester, Nitro |

Table 2: NMR Data for Methyl Ester Derivative

| Signal (δ, ppm) | Assignment |

|---|---|

| 3.83 | -CO₂CH₃ (ester methyl) |

| 3.99 | -OCH₃ (methoxy) |

| 7.10–8.20 | Aromatic protons |

Comparative Reactivity Insights

-

Nitro Group Reactivity : The electron-withdrawing nitro group directs electrophilic substitution to the ortho/para positions, while the methoxy group (+M effect) enhances ring activation.

-

Stability : Hydration in the potassium salt form improves solubility in polar solvents, facilitating reactions in aqueous or glycol environments .

Biological Relevance of Reaction Products

Derivatives synthesized through these reactions are pivotal in:

Applications De Recherche Scientifique

Pharmaceutical Development

Role in Drug Synthesis

4-Nitroguaiacol potassium salt hydrate is utilized in the synthesis of various pharmaceutical agents, notably in the formulation of anti-inflammatory and analgesic drugs. Its structure allows it to act as an intermediate in the production of compounds that can modulate pain and inflammation pathways in the body .

Biochemical Assays

Enzyme Activity Studies

This compound serves as a substrate in enzyme assays, particularly for peroxidase activity. Understanding peroxidase functions is crucial for studying oxidative stress and related biological processes. The ability to quantify enzyme activity using this compound aids researchers in elucidating metabolic pathways and developing therapeutic strategies .

Analytical Chemistry

Detection of Nitro Compounds

In analytical chemistry, this compound is employed in spectrophotometric methods for detecting and quantifying nitro compounds. This application is significant for environmental monitoring and quality control in various industries, allowing for the assessment of pollutant levels .

Research on Reactive Oxygen Species

Oxidative Stress Investigations

The compound is instrumental in studies investigating oxidative stress and its implications in diseases such as cancer and neurodegenerative disorders. By understanding how reactive oxygen species (ROS) interact with biological systems, researchers can identify potential therapeutic interventions that mitigate oxidative damage .

Material Science

Development of New Materials

In material science, this compound is explored for its potential in developing new materials, particularly coatings and polymers. Its unique chemical properties enhance the durability and performance of these materials, making them suitable for various industrial applications .

Comparative Analysis of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of anti-inflammatory drugs | Pain modulation and inflammation control |

| Biochemical Assays | Substrate for peroxidase activity | Insights into metabolic pathways |

| Analytical Chemistry | Detection of nitro compounds | Environmental monitoring and quality control |

| Reactive Oxygen Species | Studies on oxidative stress | Potential therapeutic interventions |

| Material Science | Development of coatings and polymers | Enhanced durability and performance |

Case Study 1: Toxicity Assessment on Terrestrial Plants

A study investigated the effects of 4-nitroguaiacol on plant growth by exposing maize and sunflower plants to varying concentrations. Results indicated significant growth suppression at specific concentrations, highlighting the compound's potential ecological impact when used improperly . This research underscores the necessity for careful handling and application of this compound in agricultural settings.

Case Study 2: Enzyme Inhibition Studies

Research has demonstrated that 4-nitroguaiacol acts as an effective inhibitor of certain enzymes involved in oxidative stress pathways. This property has implications for drug development targeting diseases associated with oxidative damage, providing a basis for further exploration into its therapeutic potential .

Mécanisme D'action

The mechanism of action of 4-Nitroguaiacol potassium salt hydrate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of certain enzymes or the modulation of biochemical pathways, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenol: Similar in structure but lacks the methoxy group.

4-Nitrocatechol: Contains an additional hydroxyl group compared to 4-Nitroguaiacol.

4-Hydroxy-3-methoxybenzyl alcohol: Similar backbone but with different functional groups.

Uniqueness

4-Nitroguaiacol potassium salt hydrate is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Activité Biologique

4-Nitroguaiacol potassium salt hydrate, also known as 2-Methoxy-4-nitrophenol potassium salt, is a chemical compound with significant biological activity, particularly in the fields of biochemistry and environmental science. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : CHKNO

- Molecular Weight : 207.23 g/mol

- Appearance : Orange to red powder or crystalline form

- Melting Point : >300ºC

The compound is synthesized through the nitration of guaiacol followed by neutralization with potassium hydroxide. The presence of both nitro and methoxy groups contributes to its unique chemical reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can inhibit certain enzymes or modulate biochemical pathways. This interaction can lead to various biological effects, including enzyme inhibition and alterations in metabolic processes .

Enzyme Inhibition

Research indicates that this compound is effective in studies related to enzyme inhibition. It has been shown to inhibit key enzymes involved in various biochemical pathways:

- Tyrosinase : Involved in melanin production; inhibition can affect pigmentation processes.

- Lipoxygenase : Plays a role in inflammatory responses; inhibition may reduce inflammation.

- Carbonic Anhydrase : Important for maintaining acid-base balance; inhibition can impact physiological functions .

Plant Growth Promotion

In studies involving plant growth-promoting rhizobacteria (PGPR), 4-nitroguaiacol has been noted for its ability to enhance seed germination and plant growth under stress conditions, such as high salinity. Specifically, it has been used to ameliorate the effects of salt stress on crops like soybean by promoting antioxidant enzyme activities and improving nutrient uptake .

Toxicological Studies

Toxicological assessments have highlighted the potential risks associated with exposure to this compound. For instance:

- A study using zebrafish models indicated that nitrophenols could be harmful to aquatic organisms, affecting embryonic development and survival rates due to their inhibitory effects on critical enzymes .

- The compound has been classified as toxic to fish with an LC50 value between 1 and 10 mg/L, emphasizing the need for careful evaluation in environmental risk assessments .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Nitrophenol | Lacks methoxy group | Similar enzyme inhibition properties |

| 4-Nitrocatechol | Contains an additional hydroxyl group | Higher toxicity compared to 4-nitroguaiacol |

| 4-Hydroxy-3-methoxybenzyl alcohol | Different functional groups | Varied reactivity and applications |

The unique combination of functional groups in this compound gives it distinct chemical reactivity compared to these similar compounds, making it valuable for various applications in research and industry .

Case Studies

- Enzyme Inhibition Study : A study demonstrated that 4-nitroguaiacol effectively inhibited lipoxygenase activity in vitro, suggesting its potential as an anti-inflammatory agent.

- Phytotoxicity Assessment : Research showed that while it promotes growth under certain conditions, excessive concentrations could lead to phytotoxic effects, highlighting the importance of dosage in agricultural applications.

Propriétés

Numéro CAS |

304675-72-7 |

|---|---|

Formule moléculaire |

C7H9KNO5 |

Poids moléculaire |

226.25 g/mol |

Nom IUPAC |

potassium;2-methoxy-4-nitrophenolate;hydrate |

InChI |

InChI=1S/C7H7NO4.K.H2O/c1-12-7-4-5(8(10)11)2-3-6(7)9;;/h2-4,9H,1H3;;1H2 |

Clé InChI |

WPYZWASKUXZAPI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[O-].O.[K+] |

SMILES canonique |

COC1=C(C=CC(=C1)[N+](=O)[O-])O.O.[K] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.